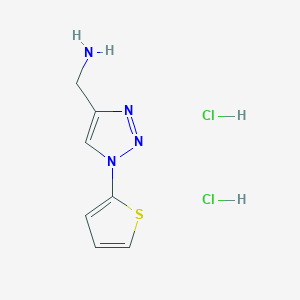![molecular formula C8H15ClN2O B2447716 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2490435-84-0](/img/structure/B2447716.png)
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-azabicyclo[331]nonan-2-one;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride typically involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted amines .
Scientific Research Applications
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antiprotozoal properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases caused by protozoan parasites.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets. For example, its antiprotozoal activity is believed to result from the inhibition of key enzymes in the protozoan metabolic pathways. The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the position and type of functional groups.
5-Methylamino-7,8-diphenyl-3-azabicyclo[3.2.2]nonan-2-one: This compound has a similar core structure but includes additional phenyl groups and a methylamino substituent.
Uniqueness
5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-8-3-1-2-6(4-8)7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEUNQGRXDNDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
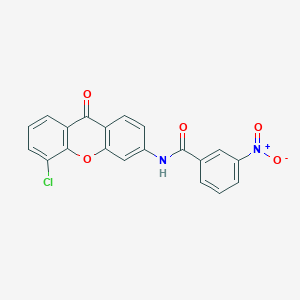
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-chlorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2447638.png)
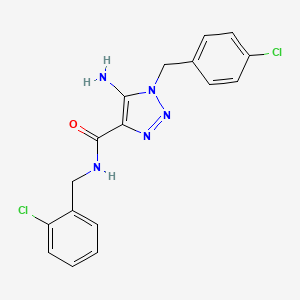
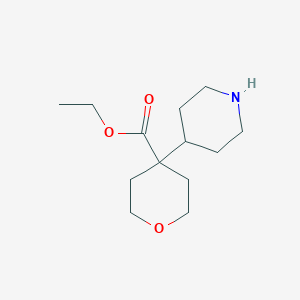
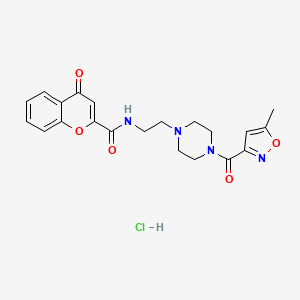
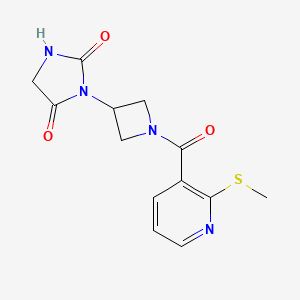
![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)
![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)
![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)
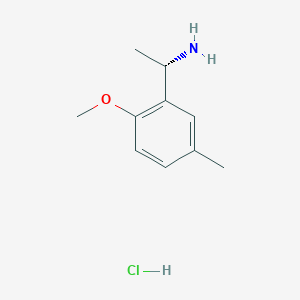
![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)
![2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid](/img/structure/B2447653.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2447654.png)
